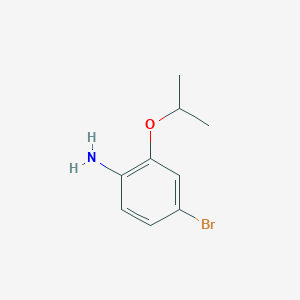

4-Bromo-2-isopropoxyaniline

Descripción general

Descripción

“4-Bromo-2-isopropoxyaniline” is a chemical compound. However, detailed information about this specific compound is not readily available1.

Synthesis Analysis

The synthesis of compounds similar to “4-Bromo-2-isopropoxyaniline” often involves multistep processes. For instance, the synthesis of “4-bromo-2-nitroaniline” involves direct bromination and nitration, which lead to oxidized products2. However, the exact synthesis process for “4-Bromo-2-isopropoxyaniline” is not specified in the available resources.Molecular Structure Analysis

The molecular structure of “4-Bromo-2-isopropoxyaniline” is not explicitly mentioned in the available resources. However, the molecular weight of a similar compound, “2-Bromo-4-isopropylaniline”, is 214.1023.Chemical Reactions Analysis

Specific chemical reactions involving “4-Bromo-2-isopropoxyaniline” are not mentioned in the available resources. However, compounds like “4-bromo-2-nitroaniline” have been used in multistep syntheses, indicating that they can participate in various chemical reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-isopropoxyaniline” are not explicitly mentioned in the available resources. However, a similar compound, “2-Bromo-2-methylpropane”, is mentioned as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)4.Aplicaciones Científicas De Investigación

- Organic Nonlinear Optical Crystal Growth

- Field : Material Science

- Application : The compound 4-bromo-2-methylbenzonitrile is used in the growth of organic nonlinear optical crystals .

- Method : The crystal was prepared at room temperature by the slow evaporation method . The grown crystal’s crystalline nature was verified, and the unit cell characteristics are provided .

- Results : The grown crystal was stable up to 125.59 °C. The Kurtz-Perry powder technique was applied to confirm the Second Harmonic Generation’s nature .

-

Heck Cross-Coupling Reactions

- Field : Organic Synthesis

- Application : 4-Bromoaniline can serve as an aryl halide substrate in Heck cross-coupling reactions . These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .

- Method : The Pd NCs@COFs catalyst demonstrates high efficiency in promoting carbon-carbon (C-C) bond formation, achieving complete conversion (100%) when used with vinyl derivatives and aryl halides such as 4-Bromoaniline .

- Results : Such catalytic applications of 4-Bromoaniline are crucial in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

-

Mannich Reactions

- Field : Organic Synthesis

- Application : 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

- Method : The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone . The reaction results in a β-amino ketone, which can be further modified .

- Results : These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

Safety And Hazards

Specific safety and hazard information for “4-Bromo-2-isopropoxyaniline” is not available in the resources. However, similar compounds, such as “2-Bromo-2-methylpropane”, are considered hazardous and require appropriate safety measures during handling4.

Direcciones Futuras

The future directions for “4-Bromo-2-isopropoxyaniline” are not specified in the available resources. However, given its potential similarities to other brominated compounds, it could be of interest in various fields, including organic synthesis and medicinal chemistry.

Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “4-Bromo-2-isopropoxyaniline”. For a more comprehensive understanding, further research and analysis would be required.

Propiedades

IUPAC Name |

4-bromo-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQVHOZQUWBMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

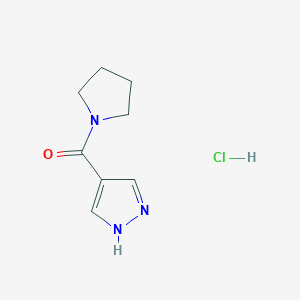

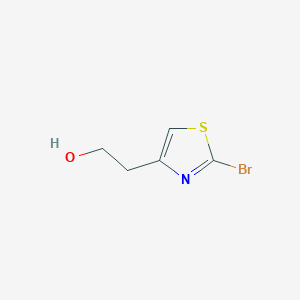

CC(C)OC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)